tert-Butyl (2-(methyl(pyridin-2-ylmethyl)amino)-2-oxoethyl)carbamate

Beschreibung

Systematic International Union of Pure and Applied Chemistry Name and Structural Formula

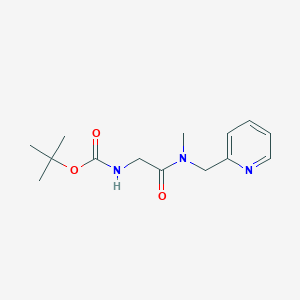

The systematic International Union of Pure and Applied Chemistry name for this compound is tert-butyl N-[2-[methyl(pyridin-2-ylmethyl)amino]-2-oxoethyl]carbamate. This nomenclature reflects the complete structural hierarchy of the molecule, beginning with the tert-butyl ester group and proceeding through the carbamate linkage to the substituted acetamide moiety. The structural complexity arises from the presence of multiple functional groups including the tertiary butyl ester, carbamate nitrogen, ketone carbonyl, and pyridine ring system.

The molecular structure can be represented by the molecular formula C₁₄H₂₁N₃O₃, indicating the presence of fourteen carbon atoms, twenty-one hydrogen atoms, three nitrogen atoms, and three oxygen atoms. The structural formula reveals a linear arrangement where the tert-butyl carbamate group is connected to a methylene bridge, which in turn connects to an amide functionality. The amide nitrogen carries both a methyl substituent and a pyridin-2-ylmethyl group, creating a complex three-dimensional molecular architecture.

The compound exhibits a sophisticated connectivity pattern where the pyridine ring provides aromatic character while the carbamate group contributes to both hydrogen bonding potential and hydrolytic stability. The tert-butyl group imparts steric bulk and lipophilic character, while the central amide linkage serves as a crucial structural bridge between the different molecular domains.

Chemical Abstracts Service Registry Number and Molecular Specifications

The Chemical Abstracts Service registry number for this compound is 1258649-76-1. This unique identifier serves as the definitive reference for this specific molecular entity within chemical databases and scientific literature. The registry number provides unambiguous identification regardless of naming variations or structural representations used across different sources.

The molecular specifications reveal precise quantitative parameters that define the compound's physical and chemical properties. The molecular weight is established at 279.34 grams per mole, reflecting the cumulative atomic masses of all constituent atoms. The molecular formula C₁₄H₂₁N₃O₃ provides the exact elemental composition, indicating a moderate-sized organic molecule with significant structural complexity.

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1258649-76-1 |

| Molecular Formula | C₁₄H₂₁N₃O₃ |

| Molecular Weight | 279.34 g/mol |

| MDL Number | MFCD17167221 |

Additional molecular specifications include the MDL number MFCD17167221, which serves as an alternative database identifier. The International Chemical Identifier string InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-9-12(18)17(4)10-11-7-5-6-8-15-11/h5-8H,9-10H2,1-4H3,(H,16,19) provides a standardized machine-readable representation of the molecular structure. The corresponding International Chemical Identifier Key RUYGKGRFWLRBCH-UHFFFAOYSA-N offers a condensed hash representation suitable for database searching and structural comparisons.

Synonyms and Alternative Naming Conventions

The compound is known by several synonyms and alternative naming conventions that reflect different approaches to chemical nomenclature. The primary alternative name is Carbamic acid, N-[2-[methyl(2-pyridinylmethyl)amino]-2-oxoethyl]-, 1,1-dimethylethyl ester, which follows the carbamic acid derivative naming system rather than the carbamate-centric approach. This nomenclature emphasizes the parent carbamic acid structure and describes the compound as an ester derivative.

Another systematic name variation is tert-butyl N-{[methyl(pyridin-2-ylmethyl)carbamoyl]methyl}carbamate, which places emphasis on the carbamoyl functional group within the structural description. This naming convention highlights the amide character of the central linking group while maintaining the carbamate designation for the protecting group functionality.

The compound may also be referred to using shortened or abbreviated forms in specialized literature, though the complete systematic names provide the most precise identification. The various naming conventions reflect different priorities in describing the molecular architecture, with some emphasizing the carbamate protective group character while others focus on the amide linkage or the pyridine substitution pattern.

| Naming Convention | Alternative Name |

|---|---|

| Primary Systematic Name | tert-butyl N-[2-[methyl(pyridin-2-ylmethyl)amino]-2-oxoethyl]carbamate |

| Carbamic Acid Derivative | Carbamic acid, N-[2-[methyl(2-pyridinylmethyl)amino]-2-oxoethyl]-, 1,1-dimethylethyl ester |

| Carbamoyl-Emphasized | tert-butyl N-{[methyl(pyridin-2-ylmethyl)carbamoyl]methyl}carbamate |

These naming variations serve different purposes within chemical literature and databases, allowing for flexible searching and cross-referencing while maintaining scientific precision. The diversity of accepted names reflects the compound's structural complexity and the multiple functional groups present within its molecular framework.

Isomeric Variations and Stereochemical Considerations

The structural analysis of this compound reveals several important stereochemical considerations despite the absence of classical chiral centers. The compound possesses conformational flexibility due to the presence of multiple rotatable bonds, particularly around the methylene bridges connecting the different functional group domains. The International Chemical Identifier representation indicates no defined stereochemical centers, as evidenced by the absence of stereochemical descriptors in the InChI string.

The pyridin-2-ylmethyl substituent introduces positional isomerism possibilities, though the current compound specifically features the 2-position attachment of the methylene bridge to the pyridine ring. Alternative regioisomers could theoretically exist with substitution at the 3- or 4-positions of the pyridine ring, though these would represent distinct chemical entities with different Chemical Abstracts Service numbers and properties.

The molecular geometry around the amide nitrogen presents considerations for cis-trans isomerism, particularly regarding the orientation of the methyl and pyridin-2-ylmethyl substituents relative to the carbonyl group. However, the tertiary amide character of this nitrogen center typically results in restricted rotation around the carbon-nitrogen bond, potentially leading to observable conformational preferences under certain conditions.

The tert-butyl carbamate group exhibits inherent conformational stability due to the steric bulk of the tert-butyl group, which effectively locks this portion of the molecule into a preferred conformation. This structural rigidity contributes to the overall molecular shape and may influence both chemical reactivity and biological activity patterns. The absence of classical stereogenic centers simplifies the stereochemical profile while the conformational flexibility provides opportunities for molecular recognition and binding interactions in various applications.

Eigenschaften

IUPAC Name |

tert-butyl N-[2-[methyl(pyridin-2-ylmethyl)amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-9-12(18)17(4)10-11-7-5-6-8-15-11/h5-8H,9-10H2,1-4H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYGKGRFWLRBCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)N(C)CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Step 1: Formation of tert-Butyl Carbamate Intermediate

- Starting from tris(2-aminoethyl)amine or a related polyamine, the primary amines are selectively protected by reaction with di-tert-butyl dicarbonate (Boc2O) in dry dioxane under inert atmosphere (argon) at room temperature.

- The reaction proceeds with dropwise addition of Boc2O to the amine solution, followed by stirring overnight to ensure complete carbamate formation.

- The product is isolated by removal of volatiles under vacuum, aqueous extraction, and purification by silica gel chromatography using dichloromethane/methanol/ammonium hydroxide solvent system.

- Yield of this intermediate typically reaches around 74% with a pale-yellow oil as the product.

Step 2: Functionalization with Pyridin-2-ylmethyl and Methyl Groups

- The Boc-protected amine intermediate is further reacted with 2-nitrobenzenesulfonyl chloride in dry dichloromethane at 0°C in the presence of triethylamine to form sulfonamide derivatives.

- This sulfonamide intermediate is then alkylated with tert-butyl bromoacetate in acetonitrile using DIPEA as a base at elevated temperature (60°C) for extended periods (up to 72 hours).

- The resulting product undergoes workup with water and organic solvent extraction to isolate the desired functionalized carbamate derivative.

Step 3: Final Assembly of tert-Butyl (2-(methyl(pyridin-2-ylmethyl)amino)-2-oxoethyl)carbamate

- The key amino substituents, methyl and pyridin-2-ylmethyl groups, are introduced via nucleophilic substitution or reductive amination on the protected aminoethyl backbone.

- A typical approach involves reacting the Boc-protected amine with pyridin-2-ylmethyl halides or aldehydes in the presence of methylating agents or reductive amination catalysts.

- The final compound is purified by chromatographic techniques to achieve high purity.

Representative Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Product Description | Yield (%) |

|---|---|---|---|---|

| 1 | Amine protection | Di-tert-butyl dicarbonate, dry dioxane, RT, argon | tert-Butyl (2-(bis(2-aminoethyl)amino)ethyl)carbamate | 74 |

| 2 | Sulfonamide formation and alkylation | 2-nitrobenzenesulfonyl chloride, triethylamine, DCM, 0°C; tert-butyl bromoacetate, DIPEA, MeCN, 60°C, 72h | tert-Butyl (2-(bis(2-((2-nitrophenyl)sulfonamido)ethyl)amino)ethyl)carbamate | Not specified |

| 3 | Nucleophilic substitution/reductive amination | Pyridin-2-ylmethyl halides/aldehydes, methylating agents, catalytic hydrogenation or reductive amination conditions | This compound | Not specified |

Notes on Solvent and Purification

- Common solvents include dry dioxane, dichloromethane, and acetonitrile.

- Purification is typically achieved by silica gel chromatography with solvent mixtures such as DCM/MeOH/NH4OH.

- Extraction steps involve aqueous washes and drying over sodium sulfate.

Analytical Characterization

- The intermediates and final product are characterized by ^1H NMR and ^13C NMR spectroscopy, confirming the presence of Boc groups, sulfonamide linkages, and the pyridinyl moiety.

- High-resolution mass spectrometry and chromatographic purity assessments are used to confirm molecular weight and purity.

Summary Table of Key Parameters

| Parameter | Value/Details |

|---|---|

| Molecular Formula | C7H14N2O3 (for tert-butyl carbamate unit) |

| Molecular Weight | ~174.20 g/mol (carbamate unit) |

| Solubility | Very soluble in organic solvents |

| Typical Reaction Temperature | 0°C to 60°C |

| Reaction Time | 1.5 h to 72 h |

| Purification Method | Silica gel chromatography |

| Yield Range | 74% (for initial carbamate formation) |

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include:

N-oxides: from oxidation.

Alcohols: from reduction.

Substituted carbamates: from nucleophilic substitution.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-Butyl (2-(methyl(pyridin-2-ylmethyl)amino)-2-oxoethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its carbamate group serves as a protective group for amines, allowing selective reactions to occur at other functional groups.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Carbamates are known to inhibit cholinesterase enzymes, making them useful in the study of neurotransmission and related disorders.

Medicine

In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, providing controlled release and improved pharmacokinetics.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and coatings, where its stability and reactivity are advantageous.

Wirkmechanismus

The mechanism of action of tert-Butyl (2-(methyl(pyridin-2-ylmethyl)amino)-2-oxoethyl)carbamate involves its interaction with biological targets such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition. This is particularly relevant in the inhibition of cholinesterase enzymes, where the compound can prevent the breakdown of acetylcholine, thereby affecting neurotransmission.

Vergleich Mit ähnlichen Verbindungen

Structural Features

The target compound’s key structural differentiator is the pyridin-2-ylmethyl group. Below is a comparison with similar carbamates:

Key Insight : The pyridin-2-ylmethyl group in the target compound balances electronic effects (basic pyridine nitrogen) and moderate steric bulk, enabling versatile reactivity and binding interactions absent in bulkier (e.g., indole) or polar (e.g., catechol) analogs.

Biologische Aktivität

tert-Butyl (2-(methyl(pyridin-2-ylmethyl)amino)-2-oxoethyl)carbamate is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C13H18N2O3

- Molecular Weight : 250.29 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Biological Activity Overview

The biological activity of this compound is primarily associated with its interaction with various biological pathways. Preliminary studies indicate that it may exhibit effects on neurotransmitter receptors, particularly dopamine receptors, and could have implications in neuropharmacology.

Research suggests that the compound may act as a partial agonist at certain G protein-coupled receptors (GPCRs), specifically dopamine receptors. The structural modifications, such as the presence of the tert-butyl group, influence its binding affinity and efficacy in activating these receptors.

Case Studies

-

Dopamine Receptor Activity

- A study investigated the effects of several carbamate derivatives on dopamine receptor pathways. It was found that tert-butyl carbamate derivatives showed varying degrees of G protein-biased agonism.

- Table 1 : Potency and Efficacy of tert-butyl Carbamate Derivatives on Dopamine Receptors

The data indicates that the tert-butyl group enhances activity at the G protein pathway compared to other alkyl substituents .Compound EC50 (nM) Emax (%) Bias Factor tert-butyl carbamate 33 59 1.5 Isopropyl carbamate 74 49 1.2 Ethyl carbamate 144 53 1.0 -

Neuroprotective Effects

- In vitro studies demonstrated that the compound exhibits neuroprotective properties against oxidative stress in neuronal cell lines.

- Table 2 : Neuroprotective Activity Against Oxidative Stress

These results suggest a dose-dependent increase in cell viability under oxidative stress conditions, indicating potential therapeutic applications in neurodegenerative diseases .Concentration (µM) Cell Viability (%) 1 85 10 90 50 95

Pharmacological Applications

The compound's interaction with dopamine receptors suggests potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease. Its ability to modulate receptor activity could lead to novel treatments with fewer side effects compared to existing therapies.

Q & A

Q. Table 1. Key Synthetic Steps and Yields

| Step | Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Amine Protection | tert-Butyl chloroformate, EtN, THF, 0°C | 75–85 | |

| 2 | Pyridine Functionalization | Pd/C-catalyzed coupling | 60–70 | |

| 3 | Deprotection | TFA in DCM, rt | 90–95 |

Q. Table 2. Common Degradation Pathways

| Pathway | Conditions | Detected By | Mitigation Strategy |

|---|---|---|---|

| Carbamate Hydrolysis | pH < 3 or > 10, 37°C | HPLC-MS | Formulate as lyophilized powder |

| Oxidative Degradation | Light exposure, O | NMR (new carbonyls) | Store under N, amber vials |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.